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molecular formula C16H22O4 B8462030 Ethyl 2-[4-(oxan-4-yl)phenoxy]propanoate CAS No. 62071-35-6

Ethyl 2-[4-(oxan-4-yl)phenoxy]propanoate

Cat. No. B8462030
M. Wt: 278.34 g/mol
InChI Key: WNGVTUOGICEIQC-UHFFFAOYSA-N
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Patent
US04078076

Procedure details

7.6 g of ethyl 2-[p-(4-tetrahydropyranyl)-phenoxy]-propanoate were added to a solution of 17 ml of 2N sodium hydroxide and 100 ml of ethanol and the mixture was stirred for 2 hours at room temperature and then was refluxed for 30 minutes. The mixture was evaporated to dryness and the residue was dissolved in 20 ml of N sodium hydroxide. The solution was washed with ether and acidified with 4N hydrochloric acid. The mixture was filtered and the recovered crystals were washed with water and dried. The product was crystallized from a 50-50 cyclohexane-ethyl acetate mixture to obtain 6.1 g of 2-[p-(4-tetrahydropyranyl)-phenoxy]-propanoic acid melting at 156° C.
Quantity
7.6 g
Type
reactant
Reaction Step One
Quantity
17 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[O:1]1[CH2:6][CH2:5][CH:4]([C:7]2[CH:20]=[CH:19][C:10]([O:11][CH:12]([CH3:18])[C:13]([O:15]CC)=[O:14])=[CH:9][CH:8]=2)[CH2:3][CH2:2]1.[OH-].[Na+]>C(O)C>[O:1]1[CH2:2][CH2:3][CH:4]([C:7]2[CH:8]=[CH:9][C:10]([O:11][CH:12]([CH3:18])[C:13]([OH:15])=[O:14])=[CH:19][CH:20]=2)[CH2:5][CH2:6]1 |f:1.2|

Inputs

Step One
Name
Quantity
7.6 g
Type
reactant
Smiles
O1CCC(CC1)C1=CC=C(OC(C(=O)OCC)C)C=C1
Name
Quantity
17 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred for 2 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The mixture was evaporated to dryness
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in 20 ml of N sodium hydroxide
WASH
Type
WASH
Details
The solution was washed with ether
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
WASH
Type
WASH
Details
the recovered crystals were washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
The product was crystallized from a 50-50 cyclohexane-ethyl acetate mixture

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
O1CCC(CC1)C1=CC=C(OC(C(=O)O)C)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 6.1 g
YIELD: CALCULATEDPERCENTYIELD 89.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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